Physicochemical properties of 3,5-Difluoro-4-(piperidin-1-yl)aniline
Physicochemical properties of 3,5-Difluoro-4-(piperidin-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physicochemical properties of the novel compound 3,5-Difluoro-4-(piperidin-1-yl)aniline. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological framework. It is designed to equip researchers with the necessary theoretical understanding and practical protocols to determine these properties with high fidelity. As a Senior Application Scientist, the emphasis is not merely on the properties themselves, but on the robust experimental designs required to ascertain them, ensuring data integrity and reproducibility, which are paramount in scientific research and pharmaceutical development.
Compound Identification and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. 3,5-Difluoro-4-(piperidin-1-yl)aniline is a substituted aniline with a distinct arrangement of functional groups that are expected to significantly influence its chemical behavior.
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Molecular Formula: C₁₁H₁₄F₂N₂
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Molecular Weight: 212.24 g/mol
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IUPAC Name: 3,5-difluoro-4-(piperidin-1-yl)aniline
Caption: Chemical structure of 3,5-Difluoro-4-(piperidin-1-yl)aniline.
Predicted and Key Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is critical for its application, particularly in drug development where factors like solubility and lipophilicity govern bioavailability.[1] The table below summarizes predicted values and identifies key experimental properties to be determined.
| Property | Predicted/Expected Value | Significance in Drug Development & Research |
| Melting Point (°C) | Not available (solid expected at room temp.) | A sharp melting point range is an indicator of purity.[2] |
| Boiling Point (°C) | Not available | Important for purification by distillation and assessing volatility.[3] |
| Aqueous Solubility | Not available (expected to be low) | Directly impacts dissolution, absorption, and formulation strategies.[4] |
| logP (XlogP) | 2.4 | A measure of lipophilicity, crucial for predicting membrane permeability. |
| pKa | Not available (expected to be basic) | Governs the ionization state at different physiological pHs, affecting solubility and receptor binding. |
Prediction Source: PubChemLite. Note that these are computational predictions and require experimental validation.
Methodological Framework for Experimental Characterization
The following section details the requisite experimental protocols for the definitive characterization of 3,5-Difluoro-4-(piperidin-1-yl)aniline. The described methodologies are designed to be self-validating, providing not just a value but also an indication of the sample's purity.
Workflow for Physicochemical Profiling
The systematic characterization of a new chemical entity follows a logical progression from basic physical properties to more complex spectroscopic and chromatographic analyses.
Caption: Experimental workflow for the physicochemical characterization of a novel compound.
Determination of Melting Point
The melting point is a fundamental physical property that provides a quick assessment of purity.[5] A narrow melting range (typically < 2°C) is indicative of a pure compound.
Protocol: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
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Sample Preparation: Finely powder a small amount of the crystalline compound.[5] Pack the dry powder into a capillary tube, sealed at one end, to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
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Apparatus Setup:
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Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[5] Immerse the setup in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
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Mel-Temp Apparatus: Insert the capillary tube into the heating block of the apparatus.
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Measurement:
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Heat the apparatus rapidly to about 15-20°C below the expected melting point (a preliminary rapid determination can be performed to find this approximate range).[2]
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Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
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Validation: Repeat the measurement at least twice. Consistent results validate the finding. A broad melting range suggests the presence of impurities.[5]
Determination of Solubility
Solubility is a critical parameter, especially for compounds intended for biological applications.[4] A systematic approach using a variety of solvents provides a comprehensive solubility profile.[7][8]
Protocol: Qualitative Solubility Testing
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General Procedure: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent.[7] Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.
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Solvent Series: Perform the test sequentially with the following solvents:
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Water: To assess hydrophilicity.
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5% HCl (aq): Solubility indicates the presence of a basic group (like the aniline nitrogen) that forms a soluble hydrochloride salt.[9]
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5% NaOH (aq): To test for acidic functional groups (not expected for this compound).[9]
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Organic Solvents: Test solubility in a range of polar and non-polar solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane to guide purification and formulation efforts.
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Chromatographic Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of organic compounds.[10] A reversed-phase method is generally suitable for aniline derivatives.[11]
Protocol: Reversed-Phase HPLC with UV Detection
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Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.
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Mobile Phase Preparation: A common mobile phase for anilines is a gradient of acetonitrile or methanol and water, often with a buffer (e.g., 0.1% formic acid or ammonium acetate) to ensure consistent ionization of the analyte.[12]
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Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-20 µg/mL).
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Chromatographic Conditions (Example):
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Column: C18, 150 mm x 4.6 mm, 5 µm
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Scan for the λmax using a photodiode array (PDA) detector; anilines typically absorb in the 230-280 nm range.[13]
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Injection Volume: 10 µL
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Data Analysis: A pure compound should ideally show a single, sharp, symmetrical peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Spectroscopic Structural Confirmation
Spectroscopic analysis provides the definitive confirmation of the chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons. Expect signals for the aromatic protons, the piperidine ring protons, and the -NH₂ protons.
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¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule.
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¹⁹F NMR: Crucial for this compound, it will confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring.
-
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the functional groups present.[14]
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N-H stretching: Two bands are expected for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[15]
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C-N stretching (aromatic): A strong band is expected around 1250-1350 cm⁻¹.[15]
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C-F stretching: Strong absorptions are typically found in the 1000-1400 cm⁻¹ region.
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Aromatic C=C stretching: Bands will appear in the 1450-1600 cm⁻¹ region.
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UV-Visible (UV-Vis) Spectroscopy:
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In a suitable solvent (e.g., ethanol or methanol), the UV-Vis spectrum will show absorption maxima characteristic of the substituted aniline chromophore, typically around 230-280 nm.[13] The position of the λmax can be influenced by solvent polarity.
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Trustworthiness and Field-Proven Insights
The integrity of physicochemical data underpins all subsequent research and development. The protocols outlined above are standard, validated methods in the chemical and pharmaceutical sciences.[1] The causality behind these choices is clear: orthogonal techniques are used to build a comprehensive and self-consistent dataset. For instance, a sharp melting point corroborates the high purity observed by HPLC. Spectroscopic data (NMR, IR, MS) must align perfectly with the proposed structure. Any deviation in these results would trigger further investigation into the sample's purity or structural identity, forming a self-validating system of characterization.
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